molecular formula C9H18Cl2N2O2 B1383991 Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate CAS No. 851526-85-7

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Cat. No. B1383991
M. Wt: 257.15 g/mol
InChI Key: IHFUOFXQGCUCED-UHFFFAOYSA-N
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Description

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound . It has a molecular weight of 184.23 and a molecular formula of C9H16N2O2 .


Synthesis Analysis

A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .


Molecular Structure Analysis

The molecule contains a total of 30 bonds; 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 2 secondary amines (aliphatic) and 2 Pyrrolidines .


Physical And Chemical Properties Analysis

The molecule contains a total of 29 atoms. There are 16 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Application 1: Synthesis of Polyhydrogenated Pyrrolo [3,4-b]pyrroles

  • Summary of the Application : Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is used in the synthesis of polyfunctional hexahydropyrrolo [3,4- b ]pyrroles . This process is based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters .
  • Methods of Application or Experimental Procedures : The reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .
  • Results or Outcomes : The process results in the formation of polyfunctional hexahydropyrrolo [3,4- b ]pyrroles .

Application 2: Synthesis of Pyrrole Containing Analogs

  • Summary of the Application : Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is used in the synthesis of pyrrole containing analogs . These analogs are considered as a potential source of biologically active compounds .
  • Methods of Application or Experimental Procedures : Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1 H-pyrrole-3-carboxylate .
  • Results or Outcomes : The process results in the formation of pyrrole containing analogs that have diverse biological activities .

Safety And Hazards

The safety data sheet for Ethyl Octahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylate indicates that it has acute toxicity, oral, (Category 4), H302 .

properties

IUPAC Name

ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFUOFXQGCUCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 2
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 3
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 4
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 5
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Reactant of Route 6
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

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